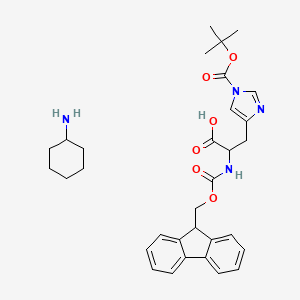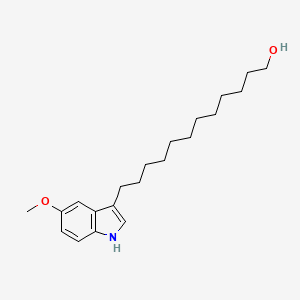
4-(3,5-Diaminobenzamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Diaminobenzamido)benzoic acid is an organic compound that features both amine and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of both amine and carboxylic acid groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Diaminobenzamido)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with 4-aminobenzoic acid. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of 3,5-diaminobenzoic acid, a key precursor, involves the reduction of 3,5-dinitrobenzoic acid. This reduction can be achieved using various methods such as hydrogenation in the presence of a catalyst like Raney nickel or palladium on carbon. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Diaminobenzamido)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amine groups.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3,5-Diaminobenzamido)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3,5-Diaminobenzamido)benzoic acid involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the carboxylic acid group can participate in ionic interactions, further influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Used in similar applications but has different reactivity due to the presence of nitro groups instead of amine groups.
4-Aminobenzoic acid: Shares the amine group but lacks the additional functional groups that provide the versatility of 4-(3,5-Diaminobenzamido)benzoic acid.
Uniqueness
This compound is unique due to the presence of both amine and carboxylic acid groups, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
676325-61-4 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-[(3,5-diaminobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H13N3O3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,15-16H2,(H,17,18)(H,19,20) |
InChI Key |
OQZHHBIFYDRZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)


![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)

![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)


boranyl](/img/structure/B12517058.png)


![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
